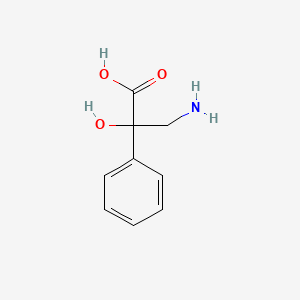

3-Amino-2-hydroxy-2-phenylpropanoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-amino-2-hydroxy-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-6-9(13,8(11)12)7-4-2-1-3-5-7/h1-5,13H,6,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKUOIJVCLBQBLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance As a Chiral Scaffold in Bioactive Molecules

The 3-amino-2-hydroxy-2-phenylpropanoic acid framework is a privileged chiral scaffold, meaning it is a molecular structure that appears repeatedly in biologically active compounds. Its value stems from the specific three-dimensional arrangement of its functional groups—an amino group, a hydroxyl group, and a carboxylic acid—which are capable of engaging in precise interactions with biological targets such as enzymes and receptors.

A key feature of this scaffold is the ability of the α-hydroxy-β-amino acid unit to act as a bidentate ligand, chelating metal ions within the active sites of metalloenzymes. tandfonline.com This interaction is crucial for the inhibitory mechanism of many drugs. For instance, the scaffold is the cornerstone of a class of inhibitors targeting aminopeptidase (B13392206) N (APN/CD13), a zinc-dependent metalloenzyme implicated in tumor invasion and angiogenesis. tandfonline.com The natural product Bestatin (B1682670), a well-known APN inhibitor, features a similar 3-amino-2-hydroxy acyl structure that is essential for its activity. tandfonline.com

The significance of this scaffold is further exemplified by its presence in major pharmaceuticals. A residue of (2R, 3S)-3-amino-2-hydroxy-3-phenylpropanoic acid forms a critical part of the side chain of Taxol (paclitaxel), a widely used and highly effective anti-cancer agent. tandfonline.com Furthermore, derivatives of β-phenylserine are vital intermediates in the synthesis of important antibiotics, including thiamphenicol (B1682257) and florfenicol. google.com Researchers have also developed numerous derivatives with a broad range of therapeutic potential, including anticancer, antimicrobial, and antifungal properties. nih.govmdpi.comresearchgate.net The phenyl group itself can be instrumental, often fitting into specific hydrophobic pockets of target proteins, thereby enhancing the biological activity and specificity of the therapeutic agent. tandfonline.comchemimpex.com

| Compound/Class | Biological Role/Application | Reference |

|---|---|---|

| Taxol (Paclitaxel) Side Chain | Anti-cancer agent | tandfonline.com |

| Aminopeptidase N (APN) Inhibitors | Potential anti-cancer agents | tandfonline.com |

| Thiamphenicol Intermediate | Antibiotic synthesis | google.com |

| Florfenicol Intermediate | Antibiotic synthesis | google.com |

| β-Lactamase Inhibitors | Enhancing antibiotic efficacy | ontosight.ai |

| Neurological Disorder Agents | Precursor to neurotransmitters | chemimpex.com |

Overview of Research Trajectories

Elucidation of Chiral Centers and Stereoisomers (D,L-erythro and D,L-threo forms)

This compound, also known as β-phenylserine, possesses two chiral centers at the C2 and C3 carbon atoms of its propanoic acid backbone. The presence of two distinct chiral centers means that a total of four stereoisomers can exist (2^n, where n=2). These stereoisomers manifest as two pairs of enantiomers.

The relative configuration of the substituents (amino, hydroxyl, phenyl, and carboxyl groups) around these two chiral centers is described using the diastereomeric prefixes erythro and threo. In a Fischer projection, the erythro isomers have similar functional groups on the same side of the carbon chain, while the threo isomers have them on opposite sides. Each of these diastereomeric forms exists as a pair of enantiomers, designated as D and L based on the configuration at the α-carbon (C2) relative to glyceraldehyde.

This results in the following four stereoisomers:

D-erythro-3-Amino-2-hydroxy-2-phenylpropanoic acid

L-erythro-3-Amino-2-hydroxy-2-phenylpropanoic acid

D-threo-3-Amino-2-hydroxy-2-phenylpropanoic acid

L-threo-3-Amino-2-hydroxy-2-phenylpropanoic acid

The specific spatial arrangement of each isomer can be precisely defined using the Cahn-Ingold-Prelog (CIP) R/S notation. For example, the L-threo isomer corresponds to the (2S,3R) configuration. nih.gov The isolation of these individual, optically active isomers often requires specialized methods such as optical resolution. researchgate.net

| Diastereomeric Form | Enantiomeric Form | Cahn-Ingold-Prelog (CIP) Configuration |

|---|---|---|

| Erythro | D-Erythro | (2R, 3R) |

| L-Erythro | (2S, 3S) | |

| Threo | D-Threo | (2R, 3S) |

| L-Threo | (2S, 3R) |

Impact of Stereochemistry on Biological Functionality

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as molecular recognition processes in biological systems are highly stereospecific. mdpi.com The precise three-dimensional structure of a molecule dictates its ability to interact with enzymes, receptors, and other biological targets.

Research has demonstrated that different stereoisomers of a compound can exhibit significantly different pharmacological profiles. nih.gov In the context of amino acid derivatives, this specificity is crucial. For instance, the synthesis of novel amino acids has shown that the threo configuration of 3-amino-2-hydroxy acids is a key structural feature in certain inhibitors of enzymes like aminopeptidase (B13392206) B and leucine (B10760876) aminopeptidase. rsc.org Specifically, threo-3-amino-2-hydroxy-4-phenylbutanoic acid is a component of bestatin, a known aminopeptidase inhibitor. rsc.org This highlights the importance of the threo stereochemistry for achieving this specific biological function.

Furthermore, studies on related chiral compounds have revealed that biological uptake and transport can be stereoselective. mdpi.com Often, only isomers with a specific configuration (e.g., corresponding to natural L-amino acids) are recognized and transported into cells by systems like the L-amino acid transport system. mdpi.com This can result in one isomer being significantly more potent than its stereoisomeric counterparts, not because of a difference in target binding affinity alone, but due to its superior ability to reach the intracellular target. mdpi.com The distinct biological activities of different stereoisomers underscore the necessity of synthesizing and testing optically pure forms of this compound for specific therapeutic or biochemical applications. researchgate.netnih.gov

| Stereoisomer/Configuration | Associated Biological Finding | Source Reference |

|---|---|---|

| threo-3-Amino-2-hydroxy-acids | This configuration is found in novel amino acids contained in inhibitors of aminopeptidase B and leucine aminopeptidase, such as bestatin. | rsc.org |

| (5S, αS) isomers of 3-Br-acivicin | Only these specific isomers displayed significant antiplasmodial activity, suggesting stereoselective uptake by the L-amino acid transport system. | mdpi.com |

| Four stereoisomers of a pyridazinone derivative | Each of the four possible stereoisomers showed a different pharmacological profile as a vasodilator and/or beta-adrenergic antagonist. | nih.gov |

Advanced Synthetic Methodologies for 3 Amino 2 Hydroxy 2 Phenylpropanoic Acid and Its Stereoisomers

Classical Organic Synthesis Routes

Traditional synthetic approaches to 3-amino-2-hydroxy-2-phenylpropanoic acid and its derivatives often involve well-established organic reactions. These methods, while foundational, may lack the stereocontrol offered by more modern techniques.

Condensation Reactions with Amino Acids and Aldehydes

One classical approach involves the condensation of benzaldehyde (B42025) with an amino acid derivative. For instance, a one-pot synthesis of 3-amino-3-phenylpropanoic acid esters has been developed using benzaldehyde, malonic acid, and ammonium (B1175870) acetate. google.com This reaction proceeds through the formation of an intermediate which is then esterified in the same pot, streamlining the process and improving efficiency. google.com While this method is effective for producing the amino acid backbone, the introduction of the hydroxyl group at the C2 position requires subsequent steps.

Another route starts from L-phenylalanine, which can be converted to (S)-2-hydroxy-3-phenylpropanoic acid through a double SN2 reaction. researchgate.net This process, involving treatment with aqueous sodium nitrite (B80452) in sulfuric acid, proceeds with retention of configuration. researchgate.net Further functionalization would be necessary to introduce the amino group at the C3 position to yield the target molecule.

Multistep Chemical Transformations

A common strategy involves the use of chiral auxiliaries to control stereochemistry. For example, the Evans oxazolidinone auxiliary method has been applied to the enantioselective synthesis of β-amino acids. orgsyn.org This involves the derivatization of an achiral carboxylic acid with the chiral auxiliary, followed by a Mannich-type reaction to introduce the aminomethyl group. orgsyn.org Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched β-amino acid.

Chemoenzymatic methods also represent a multistep approach. For instance, the synthesis of both enantiomers of 3-hydroxy- and 3-amino-3-phenylpropanoic acid has been achieved without using an α,β-unsaturated substrate. researchgate.net This method relies on the replacement of a β-hydroxy group with an amino group using diphenylphosphoryl azide (B81097) (DPPA). researchgate.net The initial β-hydroxy esters can be obtained through enantioselective reduction of the corresponding β-keto esters using biocatalysts like baker's yeast. researchgate.net

Enantioselective and Diastereoselective Synthesis Strategies

Modern synthetic efforts have largely focused on developing enantioselective and diastereoselective methods to produce specific stereoisomers of this compound. These approaches utilize chiral catalysts to control the formation of new stereocenters.

Asymmetric Catalysis in C-C Bond Formation

The formation of the carbon-carbon bond is a critical step in the synthesis of the target molecule. Asymmetric catalysis provides a powerful tool to control the stereochemical outcome of this bond formation.

Organocatalysis has emerged as a significant strategy for the asymmetric synthesis of amino acids. Chiral organic molecules are used to catalyze reactions with high enantioselectivity under mild conditions. researchgate.net For the synthesis of β-amino acids, bifunctional organocatalysts have been designed. uni-koeln.de These catalysts can activate both the nucleophile and the electrophile, leading to highly controlled bond formation.

A direct three-component Mannich reaction of carboxylic acids with formaldehyde (B43269) and ammonia, catalyzed by a chiral acid, represents a hypothetical blueprint for the synthesis of β2-amino acids. acs.org More practically, a confined imidodiphosphorimidate (IDPi) has been shown to catalyze the reaction of bis-silyl ketene (B1206846) acetals with a silylated aminomethyl ether, leading to free β2-amino acids in high yields and enantioselectivity after hydrolysis. acs.org

| Catalyst | Reactants | Product | Yield (%) | Enantiomeric Ratio (e.r.) |

| IDPi (3h) | bis-SKA (1a), Imine precursor (2a) | β2-amino acid (4a) | 99 | 95.5:4.5 |

Table 1: Organocatalytic Asymmetric Aminomethylation acs.org

Metal complexes incorporating chiral ligands are widely used as catalysts for asymmetric synthesis. These catalysts can achieve high levels of stereocontrol in various reactions, including C-C bond formation.

Chiral Ni(II) complexes of Schiff bases have been extensively used for the asymmetric synthesis of α-amino acids. nih.gov These complexes can be alkylated to introduce various side chains with high diastereoselectivity. nih.gov While this approach is well-established for α-amino acids, its application to β-amino acids like this compound would require modification of the starting materials and reaction conditions.

Copper(II)-bis(oxazoline) complexes have proven effective in catalyzing asymmetric Diels-Alder and hetero-Diels-Alder reactions, which can be used to construct the cyclic precursors of amino acids. purdue.edu These reactions often proceed with excellent endo/exo selectivity and high enantioselectivity. purdue.edu

| Catalyst | Dienophile | Diene | Product | Yield (%) | Enantiomeric Excess (ee %) |

| Cu(II)-INDA-Box | Acryloyl-N-oxazolidinone | Cyclopentadiene | Diels-Alder adduct | >95 | up to 98 |

Table 2: Metal-Catalyzed Asymmetric Diels-Alder Reaction purdue.edu

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliary-mediated synthesis provides a powerful strategy for controlling the stereochemical outcome of reactions. In the context of β-hydroxy-α-amino acids like this compound, this approach often involves the diastereoselective aldol (B89426) reaction of a chiral enolate equivalent with an aldehyde.

One effective methodology employs tricyclic iminolactones as chiral glycine (B1666218) enolate equivalents. The nucleophilic addition of the lithium enolates of these auxiliaries to aldehydes, such as benzaldehyde, proceeds with high diastereoselectivity. rsc.org Subsequent acidic hydrolysis of the resulting aldol adducts furnishes the desired β-hydroxy-α-amino acids in good yields and with excellent enantiomeric excess, while allowing for the recovery of the chiral auxiliary. rsc.org

Another widely utilized class of chiral auxiliaries is the Evans oxazolidinones. These auxiliaries can be acylated to form N-acyloxazolidinones, which then serve as prochiral substrates. The formation of a boron enolate from an N-haloacetyloxazolidinone, followed by an aldol reaction with benzaldehyde, can lead to the formation of anti-β-hydroxy-α-amino acid precursors with high diastereoselectivity. The chiral auxiliary directs the facial selectivity of the enolate's attack on the aldehyde. After the reaction, the auxiliary can be cleaved to yield the target amino acid.

A summary of representative results for chiral auxiliary-mediated aldol reactions is presented in the table below.

| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Tricyclic Iminolactone | Benzaldehyde | >25:1 | 99% |

| Evans Oxazolidinone | Benzaldehyde | High | >98% |

This table presents illustrative data from studies on analogous systems and may not represent direct synthesis of this compound.

Optical Resolution Techniques

Optical resolution remains a cornerstone for the separation of enantiomers from a racemic mixture. For this compound and its derivatives, both diastereomeric salt formation and kinetic resolution methods are employed.

The formation of diastereomeric salts is a classical and effective method for resolving racemic acids and bases. This technique involves reacting the racemic this compound with a single enantiomer of a chiral resolving agent, typically a chiral base like cinchonidine (B190817) or a chiral acid if the amino acid is derivatized. rsc.org The resulting diastereomeric salts exhibit different physical properties, most importantly, different solubilities. This difference allows for their separation by fractional crystallization. Once a pure diastereomeric salt is isolated, the resolving agent is removed, yielding the enantiomerically pure amino acid.

Preferential crystallization is another technique that can be applied to resolve conglomerates, which are racemic mixtures that crystallize as a physical mixture of separate enantiomeric crystals. For this method to be successful, the racemic compound must form a conglomerate. The process involves seeding a supersaturated solution of the racemate with crystals of one enantiomer, which then preferentially induces the crystallization of that same enantiomer, leaving the other in solution. This method has been successfully applied to the resolution of the hydrochloride salt of threo-β-phenylserine, a stereoisomer of this compound. nih.gov

| Resolution Method | Resolving Agent/Condition | Target Compound | Outcome |

| Diastereomeric Salt Formation | Cinchonidine | (RS)-2-Benzoylamino-2-benzyl-3-hydroxypropanoic acid | Optically pure (S)- and (R)-isomers |

| Preferential Crystallization | Seeding with one enantiomer | (2RS,3SR)-2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride | Separation of (2R,3S)- and (2S,3R)-isomers |

Kinetic resolution is based on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This difference in reactivity allows for the selective transformation of one enantiomer, leaving the other unreacted and thus enantiomerically enriched.

Enzymatic kinetic resolution is a particularly powerful tool due to the high stereoselectivity of enzymes. Lipases are commonly employed for the kinetic resolution of amino acid esters. In a typical procedure, a racemic ester of this compound is subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB) or lipase from Pseudomonas cepacia (lipase PS). The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid at a much faster rate than the other, allowing for the separation of the unreacted ester and the product acid, both in high enantiomeric purity. For instance, the kinetic resolution of 3-amino-3-phenylpropanoate esters through lipase PS-catalyzed hydrolysis has been shown to be highly efficient. nih.gov

| Enzyme | Substrate | Outcome | Enantiomeric Excess (ee) |

| Lipase PS (Burkholderia cepacia) | Racemic 3-amino-3-phenylpropanoate esters | (R)-ester and (S)-acid | ≥99% |

| Candida antarctica Lipase A (CalA) | Racemic propyl β-phenylalaninate ester | (S)-amide | High |

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with exquisite stereocontrol, often under mild conditions.

D-Threonine aldolase (B8822740) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the reversible aldol addition of glycine to an aldehyde. rsc.org This enzymatic transformation provides a direct route to β-hydroxy-α-amino acids. Specifically, D-threonine aldolase can catalyze the reaction between glycine and benzaldehyde to produce this compound (phenylserine). rsc.org

The stereochemical outcome of the reaction is controlled by the enzyme, which typically exhibits high selectivity for the α-carbon, leading to the formation of the D-amino acid. The stereoselectivity at the β-carbon can be influenced by reaction conditions such as temperature, co-solvent, and enzyme concentration, allowing for kinetic control to favor the formation of a specific diastereomer. rsc.org For example, a D-threonine aldolase from Delftia sp. has been shown to be a promising biocatalyst for the synthesis of chiral aromatic β-hydroxy-α-amino acids, including phenylserine (B13813050) derivatives, with high conversion and diastereoselectivity. rsc.org

Furthermore, D-threonine aldolases can be utilized for the kinetic resolution of racemic threo-phenylserine. The enzyme selectively degrades one enantiomer, allowing for the isolation of the other in high enantiomeric excess. rsc.org This approach has been used to resolve DL-threo-phenylserine at high substrate concentrations. rsc.org

| Enzyme Source | Reaction Type | Substrates | Product | Key Findings |

| Delftia sp. RIT313 | Aldol Addition | Glycine, Benzaldehyde derivatives | Phenylserine derivatives | >90% conversion, >90% de |

| Delftia sp. RIT313 | Kinetic Resolution | DL-threo-phenylserine | L-threo-phenylserine | >99% ee |

| Arthrobacter sp. DK-38 | Kinetic Resolution | DL-threo-3-[4-(methylthio)phenylserine] | L-threo-3-[4-(methylthio)phenylserine] | Efficient resolution |

Enzyme-Mediated Stereoselective Transformations

Nitrilase and Oxynitrilase Catalysis

The application of nitrilases and oxynitrilases in biocatalysis offers an elegant approach to the synthesis of α-hydroxy acids. researchgate.net Nitrilases catalyze the direct hydrolysis of a nitrile group to a carboxylic acid and ammonia, while oxynitrilases, or hydroxynitrile lyases, catalyze the addition of hydrogen cyanide to aldehydes or ketones to form cyanohydrins. researchgate.netnih.gov These cyanohydrins can then be subsequently hydrolyzed to the corresponding α-hydroxy acid, often by a nitrilase in a one-pot, multi-enzyme cascade. researchgate.net

While direct synthesis of this compound using this methodology is not extensively documented, the potential of this enzymatic system has been demonstrated in the synthesis of structurally related compounds. For instance, a bienzymatic reaction cascade has been successfully employed for the synthesis of 2-hydroxy-2-phenylpropionic acid (atrolactic acid). researchgate.net This process combines an (R)-specific oxynitrilase with a nitrilase from Pseudomonas fluorescens EBC191. researchgate.net The oxynitrilase first catalyzes the formation of the cyanohydrin from the corresponding ketone, and the nitrilase then converts the sterically demanding nitrile group of the cyanohydrin into the carboxylic acid. researchgate.net

The arylacetonitrilase from P. fluorescens EBC191 has been shown to convert various aromatic and aliphatic nitriles, including those with significant steric hindrance at the α-position, such as 2-hydroxy-2-phenylpropionitrile (acetophenone cyanohydrin). researchgate.net This demonstrates the enzyme's capability to handle substrates with structural complexity similar to the precursors of this compound. The combination of an (R)-specific oxynitrilase with a nitrilase variant in a whole-cell catalyst system has enabled the conversion of benzaldehyde and cyanide to (R)-mandelic acid amide with high enantioselectivity (ee > 90%). researchgate.net

These findings suggest that a similar chemoenzymatic cascade could be envisioned for the synthesis of this compound, starting from an appropriate amino-functionalized ketone or aldehyde. However, further research is required to identify or engineer nitrilases and oxynitrilases with the desired substrate specificity and stereoselectivity for the precursors of this specific amino acid.

Lipase-Catalyzed Reactions

Lipases are versatile and widely used biocatalysts in organic synthesis, particularly for the kinetic resolution of racemic mixtures. In the context of this compound, also known as 3-phenylisoserine, lipase-catalyzed hydrolysis of its racemic esters has proven to be an effective method for obtaining enantiomerically pure stereoisomers. This approach is valued for its high enantioselectivity and mild reaction conditions.

The kinetic resolution of racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate (ethyl 3-phenylisoserinate) has been successfully achieved using lipase-mediated hydrolysis. A variety of lipases have been screened for this purpose, with lipase from Burkholderia cepacia (formerly Pseudomonas cepacia), often immobilized, demonstrating superior performance. In one study, immobilized B. cepacia lipase (lipase PS-IM) provided the best results, achieving a conversion of 50% with an excellent enantiomeric ratio (E > 200). This reaction yielded (2R,3S)-3-amino-3-phenyl-2-hydroxy-propionate with 100% enantiomeric excess (ee). The subsequent hydrolysis of this enantiopure ester leads to the desired (2R,3S)-3-phenylisoserine. A notable advantage of this method is that it does not require the protection of the amino group.

The efficiency of lipase-catalyzed kinetic resolution is highly dependent on the reaction conditions, including the choice of solvent, water content, and temperature. For the resolution of ethyl 3-phenylisoserinate using immobilized B. cepacia lipase, optimal conditions were found to be diisopropyl ether (DIPE) as the solvent with 0.5 equivalents of water at 50°C. These conditions allowed for the attainment of high enantioselectivity in a relatively short reaction time of 3 hours.

The table below summarizes the key findings for the lipase-catalyzed kinetic resolution of ethyl 3-phenylisoserinate.

| Lipase Source | Support | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Enantiomeric Ratio (E) | Reference |

| Burkholderia cepacia | Diatomaceous earth (PS IM) | rac-ethyl 3-phenylisoserinate | (2R,3S)-ethyl 3-phenylisoserinate | 100% | ~50% | >200 | msu.edu |

Whole-Cell Biotransformations

Whole-cell biotransformations offer a practical and efficient alternative to the use of isolated enzymes for the synthesis of complex molecules like this compound. By utilizing the entire metabolic machinery of a microorganism, these processes can circumvent the need for costly enzyme purification and can facilitate the regeneration of necessary cofactors.

While specific examples detailing the direct production of this compound via whole-cell fermentation are not abundant in the literature, related biotransformations highlight the potential of this approach. For instance, whole cells of the yeast Saccharomyces cerevisiae have been employed in the kinetic resolution of racemic ethyl 2-acetoxy-3-phenyl-propionate. researchgate.net This biotransformation yields ethyl (R)-3-hydroxy-3-phenylpropionate, a precursor that can be chemically converted to (S)-3-amino-3-phenyl-propionic acid. researchgate.net Additionally, the asymmetric reduction of ethyl 3-phenyl-3-oxopropionate using Saccharomyces cerevisiae produces ethyl (S)-3-hydroxy-3-phenylpropionate, which can then be converted to the (R)-enantiomer of the amino acid. researchgate.net

Engineered Escherichia coli cells have also been developed as catalysts for the production of various phenylpropionic acids from simple starting materials like phenols, pyruvate, and ammonia. researchgate.net These engineered microbes co-express multiple enzymes from different modules, enabling one-pot transformations to produce a variety of amino acids with good conversion rates (68-99%) and high enantioselectivities (>98%). researchgate.net This modular approach to biocatalytic cascades within a whole-cell system could be adapted for the synthesis of this compound.

The production of L-tyrosine, another aromatic amino acid, has been successfully achieved using a whole-cell biotransformation approach with E. coli overexpressing tyrosine phenol-lyase. nih.govgenscript.com Optimization of reaction conditions and feeding strategies in this system led to a high product titer, demonstrating the industrial feasibility of whole-cell catalysis for amino acid production. nih.gov These examples underscore the promise of whole-cell biotransformations as a powerful tool for the stereoselective synthesis of this compound and its stereoisomers, although further research is needed to develop a dedicated process.

Synthesis of Isotopically Labeled this compound for Mechanistic Probes

The synthesis of isotopically labeled compounds is a crucial tool for elucidating biosynthetic pathways and reaction mechanisms. In the context of 3-amino-2-phenylpropanoic acid, a close structural analog of this compound, isotopically labeled versions have been synthesized to investigate its role as a potential precursor in the biosynthesis of natural products.

Specifically, [3-¹³C]- and [3-¹⁴C]-3-amino-2-phenylpropanoic acids have been synthesized. researchgate.netresearchgate.net The synthetic route commenced with the generation of a carbanion from phenylacetonitrile (B145931) using a strong base, such as n-butyllithium. researchgate.net This anion was then quenched with isotopically labeled carbon dioxide (¹³CO₂ or ¹⁴CO₂) to introduce the label at the carboxyl group, which after subsequent steps becomes the C-3 position of the target molecule. researchgate.net The resulting phenylcyanoacetic acid was esterified to its methyl ester. researchgate.net Catalytic hydrogenation of the nitrile group in the presence of chloroform (B151607) provided the corresponding amino ester hydrochloride in good yield. researchgate.net

These labeled compounds were then used in feeding experiments to probe the biosynthesis of tenellin (B611285) in the fungus Beauveria bassiana and the tropic acid moiety of the tropane (B1204802) alkaloids hyoscyamine (B1674123) and scopolamine (B1681570) in Datura innoxia. researchgate.netresearchgate.net Although in these particular studies, the incorporation of labeled 3-amino-2-phenylpropanoic acid into the target natural products was unsuccessful, the methodology for the synthesis of the labeled precursor was established. researchgate.netresearchgate.net

A similar synthetic strategy could be adapted for the preparation of isotopically labeled this compound. The introduction of the hydroxyl group at the C-2 position would require additional synthetic steps, but the core principle of introducing the isotopic label via a labeled carbon source would remain the same. These labeled molecules would be invaluable for mechanistic studies of enzymes involved in its formation or degradation, as well as for tracing its metabolic fate in biological systems.

Comparative Analysis of Synthetic Efficiencies and Stereocontrol

The synthesis of specific stereoisomers of this compound requires methods that offer high efficiency and precise stereocontrol. A comparative analysis of different synthetic strategies reveals the strengths and weaknesses of each approach.

Whole-Cell Biotransformations: Whole-cell systems present a potentially more efficient alternative by enabling the use of inexpensive starting materials and avoiding the need for enzyme purification. While direct synthesis of this compound is still an area of development, related processes for other amino acids have shown high conversion rates (68-99%) and excellent enantioselectivities (>98% ee). researchgate.net The efficiency of whole-cell biotransformations can be limited by factors such as substrate and product toxicity to the cells, and optimization of fermentation and reaction conditions is often required to achieve high titers. nih.gov

The following table provides a comparative overview of the different synthetic methodologies.

| Synthetic Methodology | Key Advantages | Key Limitations | Typical Stereocontrol (ee) | Typical Efficiency (Yield/Conversion) | Reference |

| Lipase-Catalyzed Reactions | Excellent enantioselectivity (E > 200), mild reaction conditions | Maximum theoretical yield of 50% for one enantiomer | >99% | ~50% conversion | msu.edu |

| Whole-Cell Biotransformations | Use of inexpensive substrates, no enzyme purification, potential for high conversion | Substrate/product toxicity, requires process optimization | >98% (for related amino acids) | 68-99% conversion (for related amino acids) | researchgate.net |

| Nitrilase/Oxynitrilase Catalysis | Potential for high atom economy, one-pot cascade synthesis | Limited research for the target molecule, requires specific enzyme discovery/engineering | >90% (for related compounds) | Not established for target molecule | researchgate.net |

Derivatives and Analogues of 3 Amino 2 Hydroxy 2 Phenylpropanoic Acid: Design and Utility

Structural Modification Strategies

The modification of the 3-amino-2-hydroxy-2-phenylpropanoic acid scaffold is a key strategy in the development of novel therapeutic agents. These modifications primarily focus on two areas: the incorporation of the scaffold into peptide or pseudo-peptide structures and the derivatization of its functional groups to enhance interaction with biological targets.

The this compound unit serves as a crucial component in the synthesis of novel bi-peptide and tri-peptide derivatives. tandfonline.com This approach often involves coupling the core scaffold with various amino acids or dipeptides to explore new chemical space and modulate biological activity. tandfonline.comchemimpex.com The synthesis typically begins with the protection of the amino group of the scaffold, for instance with a tert-butoxycarbonyl (Boc) group. This is followed by coupling with the desired amino acid methyl esters using standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). Subsequent hydrolysis of the methyl ester and deprotection of the amino group yields the final peptide derivatives. tandfonline.com

These peptide analogues have been investigated for various therapeutic applications, particularly as enzyme inhibitors. The rationale behind their design is often to mimic the transition state of a substrate binding to an enzyme's active site. The stereochemistry of the this compound core is a critical determinant of the biological activity of the resulting peptide derivatives. nih.gov

A significant strategy in the derivatization of this compound is the modification of its carboxyl group, most notably through the introduction of a hydroxamate moiety (-CONHOH). tandfonline.com Hydroxamic acids are potent metal-chelating groups and are known to be effective inhibitors of metalloenzymes. unl.ptresearchgate.net The hydroxamate function can chelate the zinc ion (Zn²⁺) present in the active site of enzymes like aminopeptidases, leading to potent inhibition. tandfonline.com

The synthesis of these hydroxamate derivatives involves converting the carboxylic acid of the parent molecule or its peptide derivatives into a hydroxamic acid. This modification has been shown to dramatically enhance the inhibitory activity of the compounds against certain enzymes. For example, while many simple peptide derivatives of this compound show poor inhibitory activity against aminopeptidase (B13392206) N (APN), their corresponding hydroxamate derivatives exhibit significantly improved potency. tandfonline.com This highlights the critical role of the hydroxamate group as a strong zinc-binding group (ZBG) in the design of metalloenzyme inhibitors. tandfonline.comunl.pt

This compound as a Core Scaffold in Complex Molecules

The inherent structural and stereochemical features of this compound make it a valuable scaffold for the construction of more complex and biologically active molecules. Its utility is evident in its relationship to established bioactive compounds and in the development of novel chemical entities.

The this compound scaffold is structurally related to key components of well-known therapeutic agents. A notable example is its comparison to the (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid residue found in Bestatin (B1682670), a natural dipeptide and a potent inhibitor of aminopeptidases. tandfonline.comnih.gov Although differing by one carbon atom in the side chain and in stereochemistry, the 3-amino-2-hydroxy acyl scaffold is a common feature that is crucial for their biological activity, primarily through chelation of the Zn²⁺ ion in the enzyme's active site. tandfonline.com

Furthermore, the (2R, 3S)-enantiomer of 3-amino-2-hydroxy-3-phenylpropanoic acid is a key intermediate in the synthesis of the C-13 side chain of the highly successful anticancer drug, Taxol (paclitaxel). tandfonline.comresearchgate.netresearchgate.net This side chain, N-benzoyl-3-phenylisoserine, is crucial for the anticancer activity of Taxol. The availability of enantiomerically pure 3-amino-2-hydroxy-3-phenylpropanoic acid is therefore of significant importance for the semi-synthesis of Taxol and its analogues. researchgate.netnih.gov

Leveraging its structural similarities to the core of Bestatin, this compound has been employed as a key scaffold to design novel inhibitors of aminopeptidase N (APN/CD13), an enzyme overexpressed in tumor cells and involved in cancer invasion and metastasis. tandfonline.com By coupling this scaffold with different amino acids and converting the carboxyl group to a hydroxamate, a series of new chemical entities have been synthesized and evaluated for their anticancer potential. tandfonline.com One such derivative, compound 7e from a specific study, which incorporates the hydroxamate group, demonstrated superior inhibitory activity against APN on a human ovarian clear cell carcinoma cell line compared to Bestatin. tandfonline.com This underscores the potential of this scaffold in generating lead compounds for the development of new anticancer agents.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of derivatives of this compound. These studies have revealed key structural features that govern their potency and selectivity as enzyme inhibitors. tandfonline.comnih.gov

A primary finding from SAR studies on APN inhibitors is the profound impact of introducing a hydroxamate group. Simple peptide derivatives of (2R, 3S)-3-amino-2-hydroxy-3-phenylpropanoic acid generally exhibit weak inhibitory activity against APN. However, the conversion of the terminal carboxyl group to a hydroxamic acid dramatically enhances their inhibitory potency. tandfonline.com This is attributed to the strong chelating ability of the hydroxamate with the Zn²⁺ ion in the active site of the metalloenzyme. tandfonline.com

The stereochemistry of the core scaffold is also a critical factor. Studies on Bestatin analogues have shown that the stereochemistry at the C2 and C3 positions significantly affects their inhibitory activity against aminopeptidases. nih.gov Similarly, for Taxol, the specific (2R, 3S) configuration of the side chain derived from 3-amino-2-hydroxy-3-phenylpropanoic acid is essential for its potent tubulin-binding and cytotoxic effects. nih.gov

| Compound | Modification | IC₅₀ (μM) for APN |

|---|---|---|

| Peptide Derivative (General) | Carboxylic Acid Terminus | > 100 |

| Hydroxamate Derivative (General) | Hydroxamic Acid Terminus | 0.28 - 2.81 |

| Bestatin | Reference Compound | 0.12 |

Biological Activity and Mechanistic Insights of 3 Amino 2 Hydroxy 2 Phenylpropanoic Acid and Its Derivatives

Enzyme Inhibition Profiles (In Vitro Studies)

In vitro studies have been crucial in elucidating the enzyme inhibition capabilities of derivatives of 3-Amino-2-hydroxy-2-phenylpropanoic acid. These investigations have primarily centered on their interactions with zinc-dependent metalloproteinases, such as Aminopeptidase (B13392206) N and Matrix Metalloproteinases.

Aminopeptidase N (APN/CD13) Inhibition

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent ectopeptidase that is often overexpressed on the surface of tumor cells, where it is implicated in tumor invasion, metastasis, and the formation of new blood vessels (angiogenesis). tandfonline.com Derivatives of this compound have been synthesized and evaluated as potential inhibitors of this key enzyme. tandfonline.com

The potency of novel this compound derivatives has been demonstrated through enzymatic inhibition assays. tandfonline.com A standout derivative, designated as compound 7e, which incorporates a hydroxamate group, has shown particularly strong inhibitory activity against APN sourced from porcine kidney. tandfonline.com This compound exhibited a half-maximal inhibitory concentration (IC50) value of 1.26 ± 0.01 μM. tandfonline.com This potency is notably greater than that of the well-established APN inhibitor, bestatin (B1682670), which showed an IC50 of 2.55 ± 0.11 μM in the same study. tandfonline.com

The introduction of a hydroxamate group into the derivatives was found to significantly enhance APN inhibitory activity, whereas many of the other synthesized compounds in the series that lacked this feature did not show the expected levels of inhibition. tandfonline.com To assess selectivity, these compounds were also tested against Matrix Metalloproteinase-2 (MMP-2), another zinc-dependent enzyme. tandfonline.com

To determine the activity of these compounds in a more biologically relevant context, their inhibitory effects were assessed on APN present on the surface of human cancer cells. Specifically, the human ovary clear cell carcinoma cell line ES-2, which is known to have high expression levels of APN, was used. tandfonline.commdpi.com

In this cell-based assay, compound 7e again demonstrated superior performance compared to bestatin. tandfonline.commdpi.com It inhibited APN on ES-2 cells with an IC50 value of 30.19 ± 1.02 μM. tandfonline.commdpi.com In contrast, bestatin's IC50 value was 60.61 ± 0.1 μM, indicating that compound 7e is a more potent inhibitor of human APN in its native cellular environment. tandfonline.commdpi.com

Table 1: Aminopeptidase N (APN/CD13) Inhibition Data

| Compound | Target Enzyme | Source | IC50 Value (μM) |

|---|---|---|---|

| Compound 7e | Aminopeptidase N | Porcine Kidney | 1.26 ± 0.01 |

| Bestatin | Aminopeptidase N | Porcine Kidney | 2.55 ± 0.11 |

| Compound 7e | Aminopeptidase N | Human Ovarian Carcinoma Cells (ES-2) | 30.19 ± 1.02 |

| Bestatin | Aminopeptidase N | Human Ovarian Carcinoma Cells (ES-2) | 60.61 ± 0.10 |

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, a process critical for both normal physiological functions and pathological conditions like tumor invasion. tandfonline.com To evaluate the selectivity of the newly synthesized this compound derivatives, they were screened for inhibitory activity against MMP-2. tandfonline.com

The results from these screenings indicated that most of the synthesized compounds possessed moderate inhibitory activity against MMP-2. tandfonline.com This suggests that while the primary target appears to be APN, these derivatives also interact with other related metalloproteinases, a factor to be considered in their development as selective inhibitors. tandfonline.com

Other Enzyme Interactions (e.g., Pyruvate Carboxylase, Urease, α-Amylose, COX)

Currently, there is no available research data detailing the interactions of this compound or its derivatives with other enzymes such as Pyruvate Carboxylase, Urease, α-Amylose, or Cyclooxygenase (COX).

Antioxidant Activity

Derivatives of this compound have been identified as having significant antioxidant properties. A series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their ability to scavenge free radicals using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay.

The presence of a phenolic group within the molecular structure of these derivatives is believed to contribute significantly to their antioxidant potential. The hydroxyl group on the phenyl ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage. The study identified one derivative, compound 20, which contains a 2-furyl substituent, as a particularly potent antioxidant. This suggests that the nature of the substituents on the core structure plays a crucial role in modulating the antioxidant capacity.

While specific IC50 values for the entire series were not detailed, the screening demonstrated that this class of compounds holds promise for the development of agents that can combat oxidative stress, a key factor in the pathogenesis of numerous diseases.

Biochemical Roles in Metabolism and Signaling Pathways

Precursor in Neurotransmitter Synthesis Pathways

This compound is structurally related to the aromatic amino acid phenylalanine. Phenylalanine is an essential amino acid that serves as the initial precursor for the biosynthesis of catecholamine neurotransmitters, including dopamine (B1211576) and norepinephrine.

The metabolic pathway begins with the conversion of phenylalanine to tyrosine. Tyrosine is then hydroxylated to form L-DOPA, which is subsequently decarboxylated to produce dopamine. In noradrenergic neurons, dopamine is further converted to norepinephrine. Given that this compound is a derivative of phenylalanine, it is positioned within the broader family of compounds that serve as building blocks for these crucial neurotransmitters. Its unique structure may offer possibilities for modulating this pathway, although further research is needed to elucidate its precise role and potential as a direct precursor or modulator in vivo.

Modulation of Cellular Processes

Derivatives of this compound have been shown to modulate key cellular processes, indicating their potential as therapeutic agents in diseases such as cancer.

One of the notable mechanisms of action is the inhibition of aminopeptidase N (APN/CD13). APN is a zinc-dependent metalloproteinase that is overexpressed on the surface of tumor cells and plays a critical role in tumor invasion, metastasis, and angiogenesis. A series of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives were synthesized and evaluated as APN inhibitors. One compound, in particular, demonstrated a potent inhibitory activity against APN with an IC50 value of 1.26 µM, which was more effective than the known APN inhibitor bestatin (IC50 = 2.55 µM). This same compound also showed superior inhibitory activity against APN on a human ovarian cancer cell line.

Table 4: Inhibitory Activity of a Lead 3-amino-2-hydroxyl-3-phenylpropanoic Acid Derivative against Aminopeptidase N (APN)

| Compound | Target | IC50 (µM) |

|---|---|---|

| Lead Derivative | APN (porcine kidney) | 1.26 ± 0.01 |

| Bestatin | APN (porcine kidney) | 2.55 ± 0.11 |

| Lead Derivative | APN (human ovarian cancer cells) | 30.19 ± 1.02 |

| Bestatin | APN (human ovarian cancer cells) | 60.61 ± 0.10 |

As previously mentioned in the antiviral section, 3-amino-2-hydroxy-propoxy isoflavone (B191592) derivatives modulate cellular processes by inducing the expression of heme oxygenase-1 (HO-1) through the activation of the Nrf2 signaling pathway. nih.gov Nrf2 is a key transcription factor that regulates the cellular response to oxidative stress. Under normal conditions, it is kept inactive in the cytoplasm. However, in the presence of certain stimuli, such as these isoflavone derivatives, Nrf2 translocates to the nucleus and initiates the transcription of antioxidant genes, including HO-1. This induction of HO-1 plays a crucial role in the observed antiviral effects against HCV.

Molecular Recognition and Binding Mechanisms

The interaction of this compound and its derivatives with their biological targets is a complex process governed by the principles of molecular recognition. Understanding these binding mechanisms at a molecular level is crucial for elucidating their biological activity. This section explores the computational and structural biology approaches used to investigate these interactions.

Computational Docking Studies for Enzyme-Ligand Interactions

Computational docking is a powerful tool used to predict the binding orientation and affinity of a ligand to its target protein. While specific docking studies for this compound are not extensively available in the reviewed literature, studies on structurally similar β-hydroxy-β-arylpropanoic acids provide valuable insights into the potential interactions. These studies often employ software like AutoDock to simulate the binding of ligands to enzyme active sites, such as those of cyclooxygenase (COX) enzymes. nih.govmdpi.com

The binding affinity is typically evaluated based on the calculated binding free energies (ΔG) and inhibition constants (Ki). nih.gov Lower binding energies indicate a more favorable interaction. These calculations help in understanding how the ligand fits into the binding pocket and which functional groups are crucial for recognition. For instance, in studies with related compounds, the carboxylic acid moiety is often found to form key interactions with active site residues. nih.govmdpi.com

The following interactive table summarizes typical results from docking studies of related β-hydroxy-β-arylpropanoic acids with COX-2, illustrating the types of interactions and binding energies that might be expected.

Structural Biology Approaches to Elucidate Binding Modes (e.g., X-ray Crystallography)

The process involves crystallizing the target protein in the presence of the ligand and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic coordinates of the protein and the bound ligand can be determined. Such structures are invaluable for structure-based drug design, as they provide a detailed blueprint of the active site.

Identification of Key Active Site Interactions (e.g., Zinc Chelation, Hydrogen Bonding)

Based on the functional groups present in this compound—a carboxylic acid, a hydroxyl group, an amino group, and a phenyl ring—several types of interactions with an enzyme's active site can be anticipated.

Hydrogen Bonding: The hydroxyl, amino, and carboxylic acid groups are excellent hydrogen bond donors and acceptors. They can form crucial hydrogen bonds with polar amino acid residues such as serine, threonine, tyrosine, aspartate, glutamate, and histidine, as well as with backbone amide and carbonyl groups. These interactions are highly directional and play a significant role in ligand binding and specificity.

Electrostatic Interactions: The carboxylate group, being negatively charged at physiological pH, can form strong salt bridges with positively charged residues like arginine and lysine.

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues such as valine, leucine (B10760876), isoleucine, and phenylalanine in the enzyme's active site. These interactions are a major driving force for ligand binding.

Zinc Chelation: In the context of metalloenzymes, particularly those containing a zinc ion in their active site (e.g., matrix metalloproteinases), the carboxylic acid and hydroxyl groups of this compound could potentially act as chelating agents for the zinc ion. Bidentate chelation, where two functional groups from the ligand coordinate with the metal ion, can lead to very potent inhibition.

Mechanistic Studies of Associated Enzymatic Catalysis (e.g., OvoA-catalyzed biosyntheses)

While the enzyme OvoA is involved in the biosynthesis of ergothioneine (B1671048) and ovothiol from different precursor molecules, specific mechanistic studies of enzymes that catalyze reactions involving this compound are not well-documented in the available literature. However, the methodologies used to study enzyme mechanisms, such as those applied to OvoA, are broadly applicable.

Investigating Rate-Limiting Steps

Pre-steady-state kinetics: This method monitors the reaction on a very short timescale (milliseconds) to observe the individual steps of the catalytic cycle, such as substrate binding, chemical transformation, and product release. This can help identify which step is the slowest.

Kinetic Isotope Effects (KIEs): By replacing an atom at a specific position in the substrate with a heavier isotope (e.g., replacing hydrogen with deuterium), one can determine if the bond to that atom is broken in the rate-limiting step. A significant change in the reaction rate upon isotopic substitution (a KIE greater than 1) indicates that bond breaking is part of the rate-limiting step.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

QM/MM simulations are a powerful computational approach for studying enzyme reaction mechanisms. nih.govrsc.orgnih.gov In this hybrid method, the region of the enzyme where the chemical reaction occurs (the active site and the substrate) is treated with quantum mechanics (QM), which can accurately model bond breaking and formation. The rest of the protein and the surrounding solvent are treated with the computationally less expensive molecular mechanics (MM) force field. nih.govnsf.gov

This approach allows for the simulation of the entire enzymatic reaction pathway, providing detailed insights into:

Transition state structures: QM/MM can be used to locate and characterize the high-energy transition state of the reaction, which is crucial for understanding the catalytic mechanism.

Reaction energy profiles: By calculating the energy of the system along the reaction coordinate, a detailed energy profile can be constructed, revealing the activation energies of different steps.

The role of active site residues: QM/MM simulations can elucidate the specific roles of individual amino acid residues in stabilizing the transition state and facilitating catalysis.

While specific QM/MM studies on enzymes acting on this compound are not available, this methodology is a cornerstone of modern computational enzymology and would be the method of choice for investigating the catalytic mechanism of any enzyme found to process this compound. nih.govrsc.org

Site-Directed Mutagenesis and Analog Studies (e.g., Alanine (B10760859) Scanning)

Site-directed mutagenesis and analog studies, such as alanine scanning, are pivotal techniques for elucidating the specific molecular interactions that govern the biological activity of a compound. While direct mutagenesis studies on the binding of this compound to its target enzymes are not extensively documented in publicly available literature, insights can be gleaned from research on its derivatives and their interactions with target enzymes like Aminopeptidase N (APN/CD13).

Derivatives of this compound have been developed as inhibitors of Aminopeptidase N, a zinc-dependent metalloprotease implicated in tumor invasion and angiogenesis. tandfonline.comtandfonline.comnih.gov Molecular docking simulations of these derivatives within the active site of APN have identified key amino acid residues that likely play a crucial role in their binding and inhibitory activity. These residues represent prime targets for site-directed mutagenesis studies to experimentally validate their functional importance.

Hypothetical Alanine Scanning of the APN Active Site

Based on docking studies of this compound derivatives, several residues within the S1 and S1' pockets of the APN active site are predicted to be important for inhibitor binding. A hypothetical alanine scanning mutagenesis study could be designed to probe these interactions. The following table outlines potential target residues and the anticipated impact of their mutation to alanine on the binding of a hypothetical inhibitor based on the this compound scaffold.

| Target Residue | Location in APN Active Site | Predicted Interaction with Inhibitor | Hypothesized Effect of Alanine Mutation on IC50 |

|---|---|---|---|

| Arginine (Arg) | S1 Pocket | Hydrogen bonding with the inhibitor's free amino group. | Significant Increase |

| Tyrosine (Tyr) | S1 Pocket | Hydrophobic interaction with the inhibitor's phenyl group. | Moderate Increase |

| Methionine (Met) | S1 Pocket | Hydrophobic interaction with the inhibitor's phenyl group. | Moderate Increase |

| Histidine (His) | S1' Pocket | Hydrophobic interaction with the inhibitor's L-phenylglycine moiety. | Moderate Increase |

| Aspartic Acid (Asp) | S1' Pocket | Potential electrostatic interaction. | Moderate Increase |

Analog Studies: Modifying the Inhibitor

In parallel to modifying the enzyme, studying analogs of this compound provides complementary mechanistic insights. By systematically altering different functional groups on the inhibitor molecule, researchers can deduce which parts of the compound are essential for its biological activity. For instance, studies on derivatives of this compound have shown that the introduction of a hydroxamate group can significantly enhance APN inhibitory activity. tandfonline.com This suggests that the hydroxamate group acts as a strong zinc-binding group (ZBG), chelating the zinc ion in the active site of APN.

The following table illustrates how modifications to the this compound scaffold could influence its inhibitory activity against APN, based on published research findings.

| Compound Modification | Rationale | Observed/Predicted Impact on APN Inhibition (IC50) |

|---|---|---|

| Conversion of the C-terminal carboxyl group to a hydroxamate group | Introduce a more potent zinc-binding group. | Significant Decrease (Increased Potency) tandfonline.com |

| Coupling with different amino acids at the C-terminus | Explore interactions with the S1' pocket of APN. | Variable (some analogs show improved activity) tandfonline.com |

| Alteration of the phenyl group | Probe hydrophobic interactions in the S1 pocket. | Variable (dependent on the nature of the substitution) |

These combined approaches of site-directed mutagenesis of the target enzyme and structure-activity relationship (SAR) studies of inhibitor analogs are crucial for a detailed understanding of the molecular determinants of biological activity. The insights gained from such studies are instrumental in the rational design of more potent and selective therapeutic agents based on the this compound scaffold.

Analytical Methodologies for Research on 3 Amino 2 Hydroxy 2 Phenylpropanoic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 3-Amino-2-hydroxy-2-phenylpropanoic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing precise information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In ¹H NMR spectra, the chemical shifts of protons are influenced by their local electronic environment. For derivatives of this compound, such as 2-¹³C-3-phenylpropanoic acid, the proton signal for the CH group appears at approximately δ=2.67 ppm. researchgate.net The presence of diastereotopic protons, which are chemically non-equivalent, can lead to more complex splitting patterns, offering further insight into the molecule's three-dimensional structure. researchgate.net

¹³C NMR Spectroscopy: ¹³C NMR provides data on the carbon skeleton of the molecule. Predicted ¹³C NMR spectra for similar structures, such as 3-Hydroxy-3-phenylpropanoic acid in D₂O, show distinct signals for each carbon atom, allowing for unambiguous structural assignment. For instance, a predicted spectrum might show signals for the carboxylic acid carbon, the carbons of the phenyl group, and the carbons in the propanoic acid chain. np-mrd.org

Below is a table summarizing typical predicted NMR data for a related compound, which helps in the analysis of this compound.

Predicted ¹³C NMR Chemical Shifts for a Phenylpropanoic Acid Derivative

| Carbon Atom | Predicted Chemical Shift (δ) in ppm |

|---|---|

| C=O (Carboxylic Acid) | ~170-180 |

| C-α (to COOH) | ~40-50 |

| C-β (to COOH) | ~70-80 |

| C-ipso (Phenyl) | ~140-145 |

| C-ortho (Phenyl) | ~125-130 |

| C-meta (Phenyl) | ~128-130 |

| C-para (Phenyl) | ~127-129 |

Infrared (IR) spectroscopy is employed to identify the functional groups within this compound by measuring the absorption of infrared radiation at various wavelengths. The presence of hydroxyl (-OH), amine (-NH₂), and carboxylic acid (-COOH) groups, along with the phenyl ring, results in a characteristic IR spectrum.

Key absorption bands for this molecule are expected in the following regions:

O-H Stretch: A broad absorption band is anticipated between 2500 and 3600 cm⁻¹. This broadness is due to the combined stretching vibrations of the O-H in the carboxylic acid (2500-3300 cm⁻¹) and the alcohol (3200-3600 cm⁻¹), often with significant hydrogen bonding. shout.educationmasterorganicchemistry.com

N-H Stretch: The primary amine group (-NH₂) typically exhibits two sharp peaks in the range of 3100-3500 cm⁻¹. shout.education

C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl group of the carboxylic acid is expected between 1680 and 1750 cm⁻¹. shout.educationlibretexts.org

C=C Stretch: Aromatic C=C stretching vibrations from the phenyl group generally appear in the region of 1450-1600 cm⁻¹. libretexts.org

C-H Stretch: Aromatic C-H bonds show absorption bands above 3000 cm⁻¹, while aliphatic C-H bonds absorb just below 3000 cm⁻¹. masterorganicchemistry.com

The following table provides a summary of the expected IR absorption bands for this compound.

Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid & Alcohol O-H | Stretching | 2500 - 3600 | Broad, Strong |

| Amine N-H | Stretching | 3100 - 3500 | Medium, Sharp (doublet) |

| Carboxylic Acid C=O | Stretching | 1680 - 1750 | Strong, Sharp |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretching | >3000 | Medium |

| Aliphatic C-H | Stretching | <3000 | Medium |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of this compound, allowing for the determination of its elemental composition. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information.

Upon ionization, the molecule can undergo characteristic fragmentation. For protonated amino acids, a common fragmentation pathway involves the loss of the carboxylic acid group as CO₂ and H₂O. nih.govresearchgate.net The fragmentation of the protonated form of this compound is expected to show a cumulative loss of water and carbon monoxide (H₂O + CO). nih.gov

Analysis of fragmentation patterns helps in sequencing and identifying amino acids in peptides and provides confirmatory structural evidence for the parent molecule. nih.govresearchgate.net

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of this compound and for separating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity and for quantitative analysis of non-volatile compounds like this compound. sigmaaldrich.com A suitable reversed-phase HPLC method would typically involve a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the phenyl group provides strong chromophoric activity. researchgate.net The retention time and peak area are used to identify and quantify the compound, respectively.

Due to the presence of two chiral centers, this compound can exist as four stereoisomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers and diastereomers to determine the enantiomeric excess (ee) of a sample. uma.esheraldopenaccess.usresearchgate.net

This is typically achieved using a chiral stationary phase (CSP). sigmaaldrich.com For amino acids, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have proven to be particularly effective. sigmaaldrich.commst.edu The separation relies on the differential interaction of the enantiomers with the chiral selector in the stationary phase. The mobile phase composition, often a mix of an organic solvent and an aqueous buffer, is optimized to achieve the best resolution between the stereoisomers. nih.gov For instance, a study on a related compound, β-amino-β-(4-bromophenyl) propionic acid, utilized a (R,R) Whelk-01 chiral column with a mobile phase of n-hexane, ethanol, and trifluoroacetic acid to achieve separation of its enantiomers. tsijournals.com

The determination of enantiomeric excess is critical in pharmaceutical applications, where different enantiomers can have distinct pharmacological activities. heraldopenaccess.usnih.gov

Chiral Analysis by Optical Rotation

Chiral analysis by optical rotation is a fundamental technique for characterizing stereoisomers of this compound. This method relies on the property of chiral molecules to rotate the plane of plane-polarized light, a phenomenon known as optical activity. libretexts.org Each enantiomer of a chiral compound rotates light by an equal magnitude but in opposite directions. libretexts.org A 50:50 mixture of two enantiomers, known as a racemic mixture, will not exhibit any observable optical activity because the rotational effects of the individual enantiomers cancel each other out. libretexts.org

The specific rotation ([α]) is a standardized measure of a compound's optical activity and is a characteristic physical property for each enantiomer under defined conditions (e.g., temperature, solvent, concentration, and light wavelength). libretexts.org For instance, the specific rotation for the (2S,3S) stereoisomer of this compound has been documented. The value is recorded as [a]D25 = -27 ± 2° when measured at 25°C using the D-line of a sodium lamp, with a concentration of 0.865 g/100mL in a sodium hydroxide (B78521) solution. chemimpex.com

This analytical technique is crucial in synthetic chemistry to determine the stereochemical outcome of a reaction. For example, in the synthesis of (S)-2-hydroxy-3-phenylpropanoic acid from L-phenylalanine, polarimetry is used to confirm the optical purity and the absolute stereochemistry of the final product. researchgate.netaurco.org The preservation or inversion of chirality during a chemical transformation can be directly monitored by measuring the optical rotation of the product. researchgate.net

| Stereoisomer | Specific Rotation [α]D25 | Conditions |

|---|---|---|

| (2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoic acid | -27 ± 2° | c = 0.865 in NaOH |

High-Throughput Screening Assays for Biological Activity

High-Throughput Screening (HTS) is a critical methodology in drug discovery and chemical biology used to rapidly assess the biological or biochemical activity of a large number of compounds. researchgate.netufl.edu This process utilizes automation and miniaturized assays, typically in 384- or 1536-well microtiter plates, to test extensive chemical libraries for potential interactions with biological targets. ufl.edu For a compound like this compound and its derivatives, HTS can be employed to discover novel biological probes and potential therapeutic leads. ufl.edu

The biological responses measured in HTS can range from isolated biochemical systems, such as the inhibition of a purified enzyme, to complex cellular pathways and phenotypes. researchgate.net A wide array of detection technologies are used, including absorbance, fluorescence, and luminescence, to quantify the effect of the test compounds. researchgate.netnih.gov

Several types of HTS assays are applicable for evaluating the biological profile of this compound derivatives:

Biochemical Assays: These assays measure the activity of isolated molecular targets like enzymes or receptors. For example, derivatives could be screened for their ability to inhibit or activate a specific enzyme, with the activity measured using a chromogenic or fluorogenic substrate. researchgate.net

Protein-Protein Interaction (PPI) Assays: As amino acid analogs, derivatives of this compound could be screened for their ability to disrupt or stabilize protein-protein interactions, which are crucial in many disease processes. springernature.com Techniques like the mammalian protein-protein interaction trap (MAPPIT) can be adapted for high-throughput screening. springernature.com

| Assay Type | Principle | Potential Application for this compound Derivatives |

|---|---|---|

| Enzyme Inhibition Assay | Measures the ability of a compound to block the activity of a specific enzyme using purified components. researchgate.net | Screening for inhibitors of metabolic enzymes or kinases. |

| GPCR Activity Assay | Monitors the activation or inhibition of G-protein coupled receptors by measuring downstream signaling events (e.g., cAMP levels). researchgate.net | Identifying modulators of specific GPCRs involved in neurotransmission. |

| Phenotypic Screening (e.g., Cell Painting) | Uses automated microscopy and image analysis to identify compounds that induce specific changes in cell morphology. researcher.life | Discovering compounds with novel mechanisms of action by analyzing their morphological signatures. researcher.life |

| Protein-Protein Interaction (PPI) Assay | Detects compounds that disrupt or stabilize the interaction between two or more proteins. springernature.com | Identifying inhibitors of disease-relevant protein complexes. |

Future Research Directions and Translational Perspectives

Development of More Potent and Selective Analogues

A primary focus of future research will be the rational design and synthesis of novel analogues of 3-amino-2-hydroxy-2-phenylpropanoic acid with enhanced potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core structure to optimize interactions with target enzymes or receptors.

For instance, derivatives of this scaffold have been investigated as inhibitors of aminopeptidase (B13392206) N (APN/CD13), an enzyme overexpressed in many tumor cells and implicated in tumor invasion and angiogenesis. tandfonline.com By coupling the (2R, 3S)-3-amino-2-hydroxy-3-phenylpropanoic acid scaffold with various amino acids or other functional groups, novel bi- and tri-peptide derivatives have been created. tandfonline.com One such derivative, compound 7e, demonstrated a more potent inhibitory activity against APN than the well-known inhibitor bestatin (B1682670). tandfonline.com This highlights the potential for developing highly effective anti-cancer agents by exploring different substituents on the core molecule.

Future work in this area will likely involve:

Systematic modification of the phenyl group: Introducing various substituents to explore electronic and steric effects on target binding.

Alterations to the amino and hydroxyl groups: Investigating the impact of protecting or modifying these groups on activity and selectivity.

Exploration of diverse peptide couplings: Expanding the range of amino acids and small molecules linked to the scaffold to probe interactions with enzyme sub-pockets. tandfonline.com

The following table summarizes the inhibitory activity of selected this compound derivatives against Aminopeptidase N.

| Compound | Structure | IC₅₀ (μM) against APN |

| Bestatin | (2S,3R)-3-Amino-2-hydroxy-4-phenylbutanoyl-L-leucine | 2.55 ± 0.11 |

| 7e | A novel bi-peptide derivative | 1.26 ± 0.01 |

Data sourced from Zhang et al. (2012). tandfonline.com

Exploration of Novel Biological Targets and Therapeutic Applications

While research has focused on its role as an aminopeptidase inhibitor, the this compound scaffold may interact with other biological targets, opening avenues for new therapeutic applications. tandfonline.com Its structural similarity to endogenous amino acids suggests potential interactions with a variety of enzymes and receptors. ontosight.ai

Future research directions could include:

Screening against diverse enzyme families: Testing libraries of its derivatives against various proteases, kinases, and other enzymes to identify novel targets.

Investigating antimicrobial potential: Given that some amino acid derivatives exhibit antimicrobial properties, exploring the activity of this compound analogues against multidrug-resistant bacteria and fungi is a promising area. nih.gov

Exploring neurological applications: The core structure's resemblance to neurotransmitters could warrant investigation into its effects on neurological pathways and its potential as a treatment for neurological disorders.

Recent studies have shown that derivatives of similar propanoic acid structures can have anticancer and antioxidant properties, suggesting that the this compound scaffold could be a promising starting point for the development of novel anticancer agents. mdpi.commdpi.com

Advancements in Stereoselective and Sustainable Synthesis

The biological activity of this compound is highly dependent on its stereochemistry, as it possesses two chiral centers. google.com Therefore, the development of efficient and highly stereoselective synthetic methods is paramount. While classical chemical syntheses exist, they often result in mixtures of stereoisomers that are difficult to separate. google.com

Future advancements in synthesis will likely focus on:

Asymmetric catalysis: Employing chiral catalysts to favor the formation of a specific stereoisomer, thereby improving yield and reducing the need for costly resolution steps.

Biocatalytic approaches: Utilizing enzymes, such as threonine aldolases, to catalyze the stereoselective synthesis of β-phenylserine. nih.govnih.gov These methods offer the advantages of high selectivity and environmentally friendly reaction conditions. nih.gov For example, threonine aldolase (B8822740) from Thermotoga maritima has been used in a flow synthesis of phenylserine (B13813050). nih.gov

Sustainable and green chemistry: Developing synthetic routes that minimize waste, use less hazardous reagents, and are more energy-efficient. This includes exploring catalytic "hydrogen borrowing" methodologies for carbon-nitrogen bond formation. springernature.com

A key challenge in enzymatic synthesis is overcoming the natural equilibrium of the reaction, which can limit product yield. nih.gov Future research may focus on strategies to shift this equilibrium, such as in-situ product removal. nih.gov

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

Combining computational modeling with experimental studies can provide a more profound understanding of how this compound and its analogues interact with their biological targets at the molecular level.

Future research will benefit from:

Molecular docking and dynamics simulations: Predicting the binding modes of novel analogues within the active sites of target enzymes, which can guide the design of more potent inhibitors. tandfonline.com For example, docking studies have shown how the phenyl group of a derivative can form hydrophobic interactions with the S1 pocket of aminopeptidase N. tandfonline.com

Quantum mechanics/molecular mechanics (QM/MM) calculations: Elucidating the reaction mechanisms of enzymatic catalysis involving this scaffold.

Quantitative Structure-Activity Relationship (QSAR) studies: Developing predictive models that correlate the structural features of analogues with their biological activity, aiding in the design of new compounds with improved properties. ynu.edu.cn

By integrating these computational tools with experimental validation, researchers can accelerate the discovery and optimization of new therapeutic agents based on the this compound scaffold. This synergistic approach will be instrumental in translating fundamental research into clinical applications.

Q & A

Q. What are the optimal synthetic routes for 3-amino-2-hydroxy-2-phenylpropanoic acid, and how can stereochemical purity be ensured during synthesis?

The synthesis typically involves asymmetric catalysis or chiral auxiliary strategies to control the α-hydroxy-α-phenyl stereochemistry. For example, Boc-protected intermediates (e.g., (2R,3S)-3-Boc-amino-2-hydroxy-3-phenylpropanoic acid) are synthesized via Sharpless epoxidation or Evans aldol reactions, followed by deprotection . Purification via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) ensures ≥95% enantiomeric excess (ee). Chiral stationary phase chromatography (CSP-LC) or circular dichroism (CD) spectroscopy validates stereochemical integrity .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

Solubility is determined experimentally using shake-flask methods in buffers (pH 1.2–7.4) at 25°C, with quantification via UV-Vis spectroscopy (λmax ~210 nm). Stability studies involve incubating the compound in simulated gastric/intestinal fluids (USP protocols) and analyzing degradation products via LC-MS. Data from structurally similar compounds (e.g., 2-amino-3-phenylpropanoic acid) suggest moderate aqueous solubility (~5–10 mg/mL at pH 7) and hydrolytic instability at extreme pH .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D COSY and HSQC (e.g., hydroxy proton at δ 5.2–5.5 ppm, aromatic protons at δ 7.2–7.5 ppm) .